molecular formula C23H17N3O4 B12186982 1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- CAS No. 1018165-32-6

1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-

Cat. No.: B12186982
CAS No.: 1018165-32-6
M. Wt: 399.4 g/mol
InChI Key: IZJALTZNMIFVRM-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- is a complex organic compound that features a benzodioxin ring fused with a carboxamide group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the carboxamide group and the oxadiazole moiety. Key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The benzodioxin intermediate is then reacted with a suitable amine to form the carboxamide.

    Formation of the Oxadiazole Moiety: The final step involves the cyclization of an appropriate precursor to form the oxadiazole ring, which is then coupled with the benzodioxin-carboxamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole moiety can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets, while the oxadiazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Similar structure but lacks the carboxamide and oxadiazole groups.

    2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a carboxamide.

    3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole moiety but lacks the benzodioxin ring.

Uniqueness

1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- is unique due to the combination of the benzodioxin ring, carboxamide group, and oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1018165-32-6

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H17N3O4/c27-22(20-14-28-18-12-6-7-13-19(18)29-20)24-17-11-5-4-10-16(17)23-25-21(26-30-23)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,24,27)

InChI Key

IZJALTZNMIFVRM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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